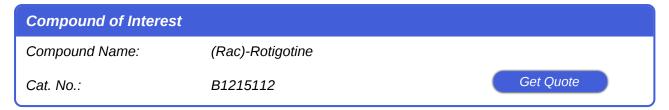


An In-Depth Technical Guide to (Rac)-Rotigotine (CAS Number: 92206-54-7)

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Rotigotine, with the CAS number 92206-54-7, is the racemic mixture of Rotigotine. Rotigotine itself is a non-ergoline dopamine agonist, primarily known for its therapeutic applications in Parkinson's disease and restless legs syndrome.[1][2] This technical guide provides a comprehensive overview of the chemical properties, synthesis, pharmacology, and key experimental methodologies associated with (Rac)-Rotigotine, intended to serve as a valuable resource for the scientific community.

Physicochemical Properties

(Rac)-Rotigotine is a synthetic compound belonging to the tetralin class of chemicals.[3] Its fundamental properties are summarized in the table below.



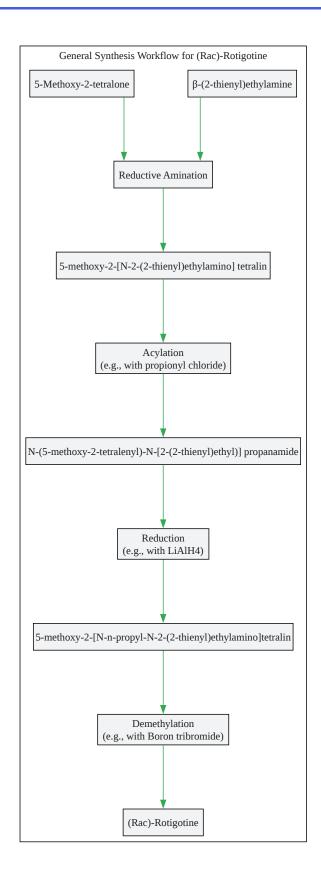
Property	Value	Reference(s)
CAS Number	92206-54-7	[4][5][6]
Molecular Formula	C19H25NOS	[5]
Molecular Weight	315.47 g/mol	[5]
Chemical Name	6-{propyl[2-(thiophen-2-yl)ethyl]amino}-5,6,7,8-tetrahydronaphthalen-1-ol	[1]
Appearance	Solid	[3]
LogP	4.70	[7]
Water Solubility	0.009 g/L	[7]

Synthesis

The synthesis of racemic Rotigotine can be achieved through various routes. A common approach involves the reaction of 5-methoxy-2-tetralone with β -(2-thienyl)ethylamine, followed by reduction, acylation, another reduction, and finally demethylation to yield the final product.[8]

A generalized synthetic workflow is depicted below:





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A generalized synthetic pathway for **(Rac)-Rotigotine**.



Alternative synthetic strategies have also been described, aiming to improve yield and purity.[8] [9][10]

Pharmacology Mechanism of Action

(Rac)-Rotigotine is a non-selective dopamine receptor agonist with high affinity for D2, D3, and D1 dopamine receptors.[1] It also exhibits activity as a partial agonist at the 5-HT1A receptor and as an antagonist at the α 2B-adrenergic receptor.[1] The agonistic activity at dopamine receptors is believed to be the primary mechanism underlying its therapeutic effects in dopamine-deficient conditions like Parkinson's disease.

The binding affinities (Ki) of Rotigotine for various receptors are summarized below:

Receptor Subtype	Binding Affinity (Ki, nM)	Reference(s)
Dopamine D3	0.71	[6]
Dopamine D2, D5, D4	4-15	[6]
Dopamine D1	83	[6]
5-HT1A	30	[11]
α2B-adrenergic	27	[11]

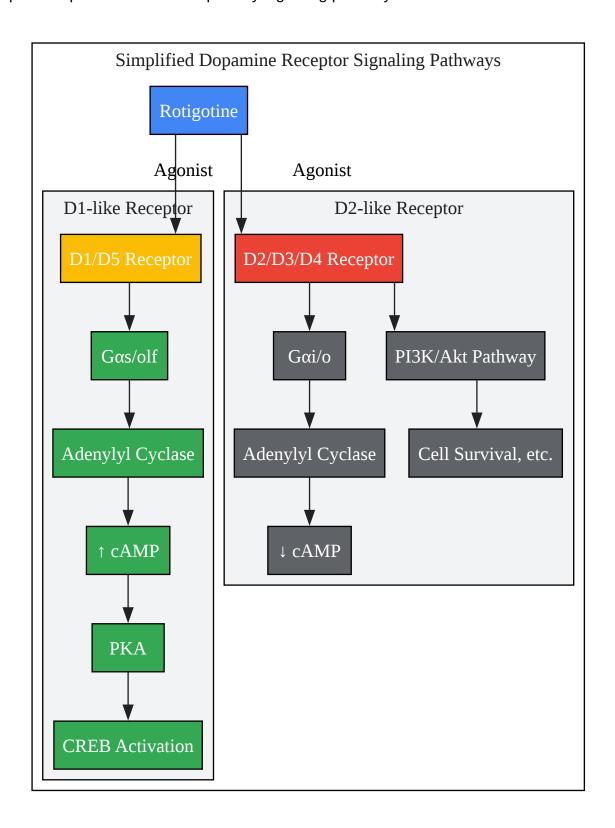
Pharmacodynamics

Functionally, Rotigotine acts as a full agonist at dopamine D1, D2, and D3 receptors.[11] The activation of these receptors initiates downstream signaling cascades. For D1-like receptors (D1 and D5), this typically involves the activation of adenylyl cyclase through G α s/olf, leading to an increase in intracellular cyclic AMP (cAMP).[12] D2-like receptors (D2, D3, and D4), on the other hand, are coupled to G α i/o proteins, and their activation inhibits adenylyl cyclase, resulting in decreased cAMP levels.[12]

Furthermore, D2 receptor activation can also trigger cAMP-independent signaling pathways, including the PI3K/Akt pathway, which is implicated in cell survival and other cellular processes. [13][14][15]



A simplified representation of the primary signaling pathways is shown below:



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Primary signaling pathways of Rotigotine.

Pharmacokinetics

Rotigotine is formulated for transdermal delivery, which allows for continuous drug administration over a 24-hour period, maintaining stable plasma concentrations.[2][16] Key pharmacokinetic parameters are presented in the table below.

Parameter	Value	Reference(s)
Bioavailability (transdermal)	~37%	[11][16]
Time to steady-state	1-2 days	[11][16]
Apparent Volume of Distribution	>2500 L	[11][16]
Total Body Clearance	300-600 L/h	[11][16]
Elimination	Primarily as sulfated and glucuronidated conjugates in urine and feces	[11][16]

Pharmacokinetic studies have shown dose-proportionality up to supratherapeutic doses.[16] [17] The pharmacokinetic profile is not significantly influenced by age, sex, ethnicity, or moderate renal or hepatic impairment.[16]

Experimental Protocols Radioligand Binding Assay

Radioligand binding assays are fundamental for determining the affinity of a ligand for its receptor. A general protocol for a competitive binding assay is outlined below.

Objective: To determine the inhibitory constant (Ki) of **(Rac)-Rotigotine** for a specific dopamine receptor subtype.

Materials:

Cell membranes expressing the dopamine receptor of interest.

Foundational & Exploratory

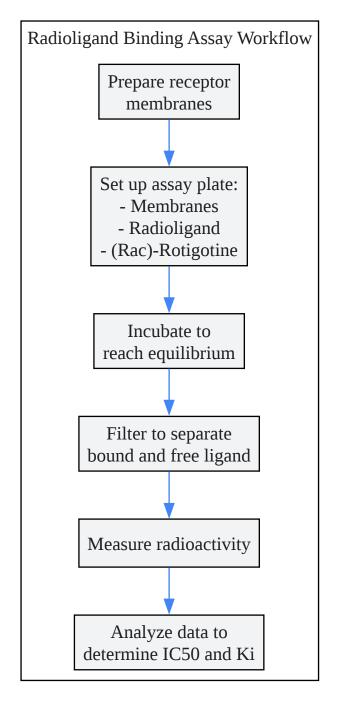


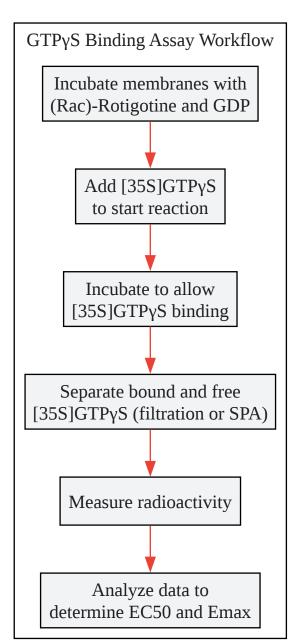
- Radiolabeled ligand (e.g., [3H]Spiperone for D2-like receptors).
- Unlabeled (Rac)-Rotigotine.
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with various salts).
- 96-well plates.
- Glass fiber filters.
- Filtration apparatus.
- Scintillation counter and fluid.

Procedure:

- Membrane Preparation: Prepare crude membrane fractions from cells or tissues expressing the target receptor.[18]
- Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of the
 radiolabeled ligand, and varying concentrations of unlabeled (Rac)-Rotigotine. Include
 controls for total binding (no unlabeled ligand) and non-specific binding (a high concentration
 of a known antagonist).[18][19][20]
- Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.[19]
- Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.[18][19]
- Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.[18]
- Data Analysis: Calculate the specific binding at each concentration of (Rac)-Rotigotine. Plot the data and use non-linear regression to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.[20]







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